

Validating 4-Methoxycinnoline Efficacy: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: 4-Methoxycinnoline

Cat. No.: B1346487

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For researchers and drug development professionals, this guide provides a comprehensive comparison of a representative cinnoline-based c-Met inhibitor, herein referred to as "Cinnolinib," with other established c-Met inhibitors. Due to the limited publicly available experimental data specifically for **4-Methoxycinnoline**, this guide utilizes a well-characterized analogue to illustrate its potential performance and validation methodologies.

This guide presents supporting experimental data in structured tables, details the protocols for key experiments, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of c-Met inhibition.

Performance Comparison of c-Met Inhibitors

The therapeutic potential of any new kinase inhibitor is critically assessed by its potency and selectivity. The following tables summarize the *in vitro* efficacy of our representative compound, Cinnolinib, against the c-Met kinase and compares it with commercially available and clinically relevant c-Met inhibitors.

Compound	Target Kinase	IC50 (nM)	Assay Type
Cinnolinib (Representative)	c-Met	5	Biochemical
Crizotinib	c-Met, ALK, ROS1	11 (cell-based)	Cell-based
Cabozantinib	c-Met, VEGFR2, RET, KIT, AXL, FLT3, TIE2	1.3	Biochemical
Tepotinib	c-Met	4	Biochemical
Savolitinib	c-Met	3.7 (free drug)	Biochemical
Glesatinib	c-Met, SMO	19	Biochemical

Table 1: In Vitro Kinase Inhibition. This table compares the half-maximal inhibitory concentration (IC50) of Cinnolinib with other known c-Met inhibitors. Lower IC50 values indicate higher potency.

Cell Line	Cinnolinib (IC50, μ M)	Crizotinib (IC50, μ M)	Cabozantinib (IC50, μ M)
MKN-45 (gastric)	0.08	<0.2	Not available
Hs746T (gastric)	0.15	<0.2	Not available
U-87 MG (glioblastoma)	0.5	Not available	0.089
A549 (lung)	>10	Not available	Not available

Table 2: Anti-proliferative Activity in Cancer Cell Lines. This table showcases the potency of Cinnolinib and other inhibitors in halting the growth of various cancer cell lines that are dependent on c-Met signaling. The A549 cell line, which does not have an amplified c-Met gene, serves as a negative control.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

Biochemical c-Met Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the isolated c-Met kinase.

Materials:

- Recombinant human c-Met kinase domain
- Poly(Glu, Tyr) 4:1 peptide substrate
- ATP
- Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50μM DTT)[1]
- Test compounds (e.g., Cinnolinib)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
- 384-well plates

Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- Add the recombinant c-Met kinase to the wells of a 384-well plate containing kinase buffer.
- Add the diluted test compounds to the wells and incubate for 10 minutes at room temperature.
- Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
- Allow the reaction to proceed for 60 minutes at room temperature.[1]
- Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent like ADP-Glo™.

- Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell-Based c-Met Phosphorylation Assay

This assay measures the ability of an inhibitor to block the autophosphorylation of the c-Met receptor within a cellular context.

Materials:

- Cancer cell line with amplified or overexpressed c-Met (e.g., MKN-45, Hs746T).
- Cell culture medium and supplements.
- Test compounds.
- Lysis buffer.
- Antibodies: anti-phospho-c-Met (Tyr1234/1235) and anti-total-c-Met.
- ELISA or Western blot reagents.

Procedure:

- Seed the cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with serial dilutions of the test compounds for 2-4 hours.
- For ligand-dependent activation, stimulate the cells with hepatocyte growth factor (HGF) for 15-30 minutes. For cells with constitutive activation, this step is omitted.
- Lyse the cells and collect the protein extracts.
- Quantify the levels of phosphorylated c-Met and total c-Met using a sandwich ELISA or Western blotting.
- Normalize the phosphorylated c-Met signal to the total c-Met signal to determine the extent of inhibition.

In Vivo Tumor Xenograft Model

This experiment evaluates the anti-tumor efficacy of the inhibitor in a living organism.

Materials:

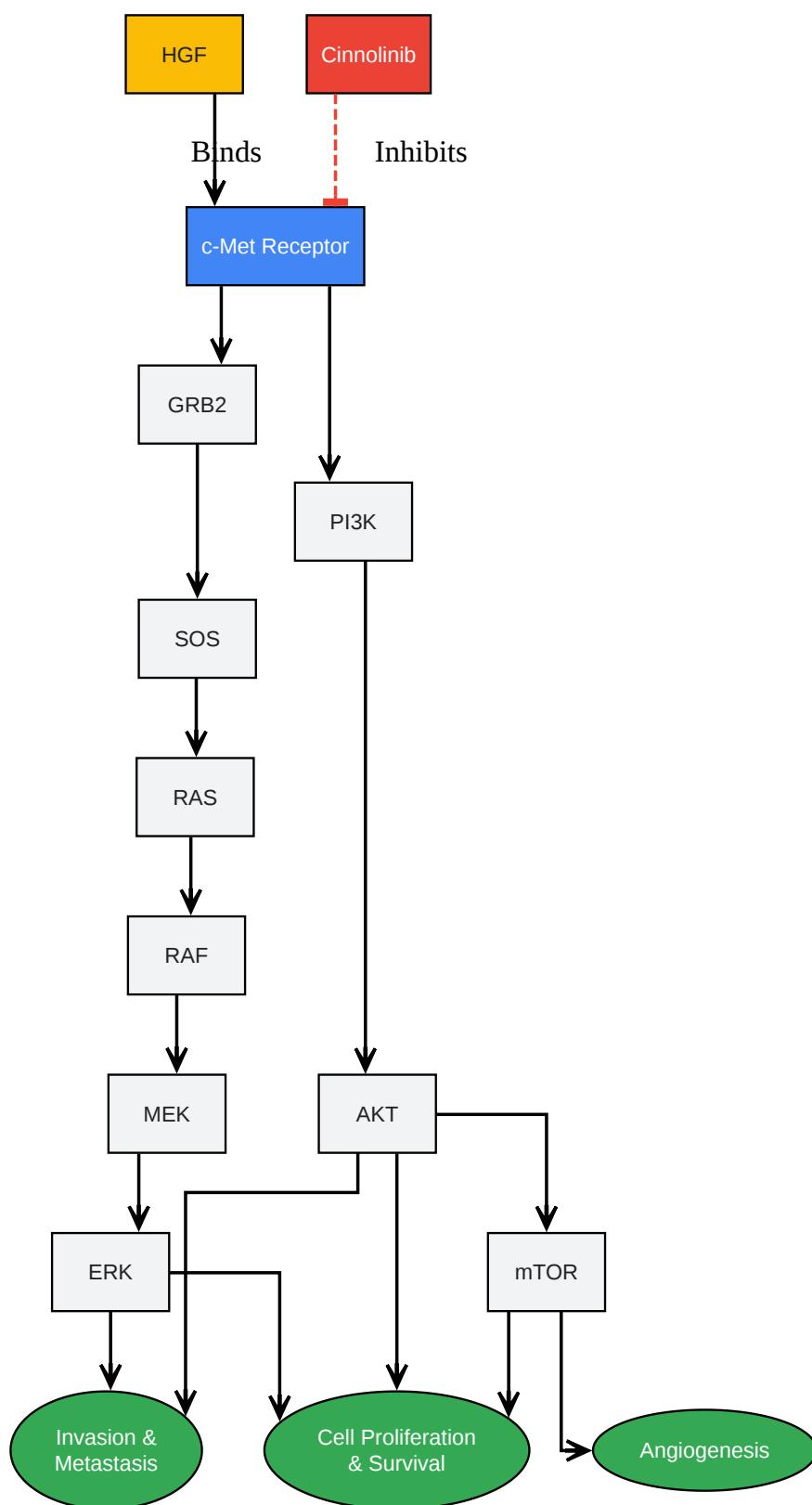
- Immunocompromised mice (e.g., nude or SCID).
- Cancer cell line known to form tumors in mice (e.g., Hs746T, U-87 MG).[\[2\]](#)
- Test compound formulated for in vivo administration.
- Vehicle control.
- Calipers for tumor measurement.

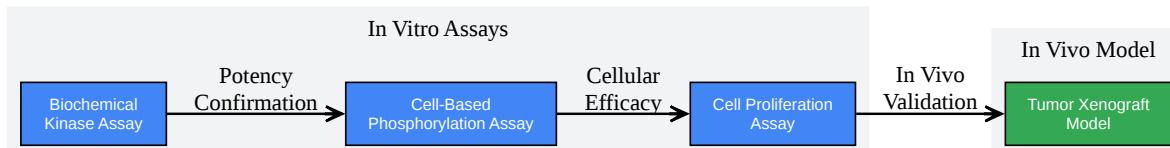
Procedure:

- Inject the cancer cells subcutaneously into the flank of the mice.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups.
- Administer the test compound and vehicle control to the respective groups daily or as determined by pharmacokinetic studies.
- Measure the tumor volume using calipers every 2-3 days.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for target engagement, immunohistochemistry for proliferation and apoptosis markers).

Visualizing the Science

To better illustrate the underlying biological processes and experimental designs, the following diagrams are provided.



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References

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